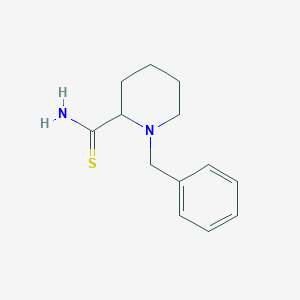
2,4-Dimethyl-4-phenylpentan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl-4-phenylpentan-2-amine is an organic compound that belongs to the class of amines It is characterized by a pentane backbone with two methyl groups and a phenyl group attached to the second and fourth carbon atoms, respectively
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-4-phenylpentan-2-amine typically involves the alkylation of a suitable amine precursor. One common method is the reductive amination of 2,4-dimethyl-4-phenylpentan-2-one with an appropriate amine source under hydrogenation conditions. The reaction is usually catalyzed by a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Secondary or tertiary amines
Substitution: Various substituted amines
科学研究应用
2,4-Dimethyl-4-phenylpentan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 2,4-Dimethyl-4-phenylpentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
- 2,4-Dimethylpentan-2-amine
- 4-Phenylpentan-2-amine
- 2,4-Dimethyl-4-phenylbutan-2-amine
Comparison: 2,4-Dimethyl-4-phenylpentan-2-amine is unique due to the presence of both methyl and phenyl groups on the pentane backbone. This structural feature imparts distinct chemical and physical properties, making it different from other similar compounds. For example, the presence of the phenyl group can enhance its lipophilicity and influence its interaction with biological targets.
属性
分子式 |
C13H21N |
|---|---|
分子量 |
191.31 g/mol |
IUPAC 名称 |
2,4-dimethyl-4-phenylpentan-2-amine |
InChI |
InChI=1S/C13H21N/c1-12(2,10-13(3,4)14)11-8-6-5-7-9-11/h5-9H,10,14H2,1-4H3 |
InChI 键 |
DEUVNZSGVYBCGE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC(C)(C)N)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



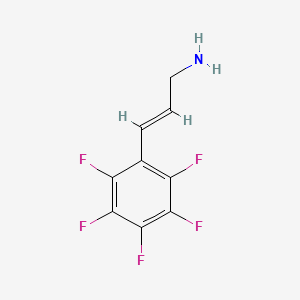

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic Acid](/img/structure/B13609371.png)

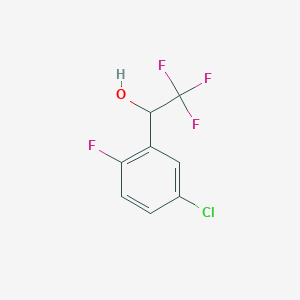
![{1-[(3-chloro-2-fluorophenyl)methyl]-1H-indol-3-yl}methanol](/img/structure/B13609396.png)
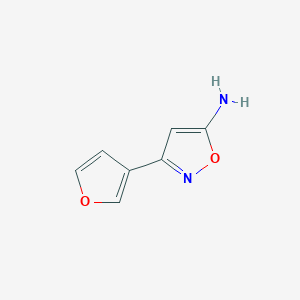
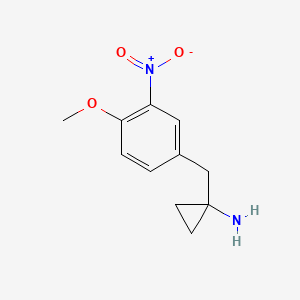
![2-(2-(Piperidin-2-yl)ethyl)-1h-benzo[d]imidazole](/img/structure/B13609426.png)
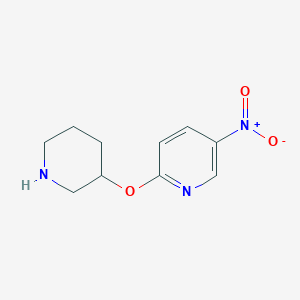
![3-(Benzo[b]thiophen-3-yl)-1,1,1-trifluoropropan-2-one](/img/structure/B13609440.png)

